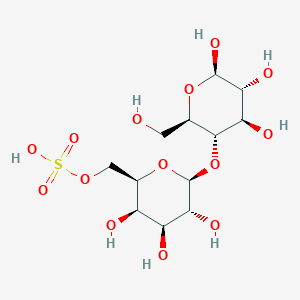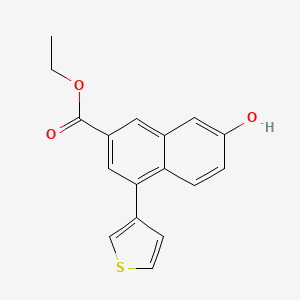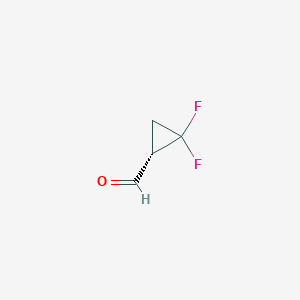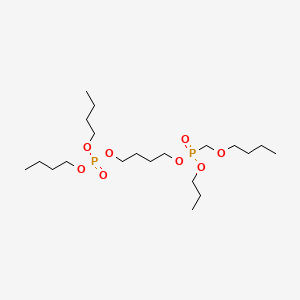
5-((1H-Indol-3-yl)methyl)-3-(4-(hydroxymethyl)benzyl)thiazolidine-2,4-dione
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
5-((1H-Indol-3-yl)methyl)-3-(4-(hydroxymethyl)benzyl)thiazolidine-2,4-dione is a complex organic compound that features an indole moiety, a thiazolidine ring, and a benzyl group with a hydroxymethyl substituent. Compounds with such structures are often of interest in medicinal chemistry due to their potential biological activities.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 5-((1H-Indol-3-yl)methyl)-3-(4-(hydroxymethyl)benzyl)thiazolidine-2,4-dione typically involves multi-step organic reactions. A common approach might include:
Formation of the Thiazolidine Ring: This can be achieved by reacting a thioamide with an α-halo acid under basic conditions.
Introduction of the Indole Moiety: The indole group can be introduced via a Friedel-Crafts alkylation reaction.
Attachment of the Benzyl Group: The benzyl group with a hydroxymethyl substituent can be added through a nucleophilic substitution reaction.
Industrial Production Methods
Industrial production methods would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles.
Análisis De Reacciones Químicas
Types of Reactions
Oxidation: The hydroxymethyl group can be oxidized to a carboxylic acid using oxidizing agents like potassium permanganate.
Reduction: The carbonyl groups in the thiazolidine ring can be reduced to alcohols using reducing agents like lithium aluminum hydride.
Substitution: The indole moiety can undergo electrophilic substitution reactions, such as nitration or halogenation.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Nitrating mixture (HNO₃/H₂SO₄), halogens (Cl₂, Br₂).
Major Products
Oxidation: Carboxylic acids.
Reduction: Alcohols.
Substitution: Nitro or halogenated derivatives.
Aplicaciones Científicas De Investigación
Chemistry
The compound can be used as a building block in the synthesis of more complex molecules, particularly in the development of new materials or catalysts.
Biology
In biological research, such compounds are often investigated for their potential as enzyme inhibitors or receptor agonists/antagonists.
Medicine
Medicinal chemistry applications might include the development of new drugs for treating diseases such as cancer, diabetes, or infectious diseases.
Industry
In industry, the compound could be used in the synthesis of specialty chemicals or as an intermediate in the production of pharmaceuticals.
Mecanismo De Acción
The mechanism of action of 5-((1H-Indol-3-yl)methyl)-3-(4-(hydroxymethyl)benzyl)thiazolidine-2,4-dione would depend on its specific biological target. For example, if it acts as an enzyme inhibitor, it might bind to the active site of the enzyme, preventing substrate binding and subsequent catalysis. The indole and thiazolidine moieties could interact with specific amino acid residues in the target protein, stabilizing the inhibitor-enzyme complex.
Comparación Con Compuestos Similares
Similar Compounds
5-((1H-Indol-3-yl)methyl)-3-(4-methylbenzyl)thiazolidine-2,4-dione: Similar structure but with a methyl group instead of a hydroxymethyl group.
5-((1H-Indol-3-yl)methyl)-3-(4-chlorobenzyl)thiazolidine-2,4-dione: Similar structure but with a chlorine substituent.
Uniqueness
The presence of the hydroxymethyl group in 5-((1H-Indol-3-yl)methyl)-3-(4-(hydroxymethyl)benzyl)thiazolidine-2,4-dione may confer unique properties, such as increased solubility or the ability to form hydrogen bonds, which could enhance its biological activity or selectivity.
Propiedades
Fórmula molecular |
C20H18N2O3S |
|---|---|
Peso molecular |
366.4 g/mol |
Nombre IUPAC |
3-[[4-(hydroxymethyl)phenyl]methyl]-5-(1H-indol-3-ylmethyl)-1,3-thiazolidine-2,4-dione |
InChI |
InChI=1S/C20H18N2O3S/c23-12-14-7-5-13(6-8-14)11-22-19(24)18(26-20(22)25)9-15-10-21-17-4-2-1-3-16(15)17/h1-8,10,18,21,23H,9,11-12H2 |
Clave InChI |
PGLGWIMRTXUWSF-UHFFFAOYSA-N |
SMILES canónico |
C1=CC=C2C(=C1)C(=CN2)CC3C(=O)N(C(=O)S3)CC4=CC=C(C=C4)CO |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![3-[[3-(Trifluoromethyl)phenyl]methyl]pyrrolidine;hydrochloride](/img/structure/B13862580.png)
![7-[(4E)-3-[amino(dideuterio)methyl]-4-methoxyimino(4,5-13C2)azolidin-1-yl]-1-cyclopropyl-6-fluoro-4-oxo-1,8-naphthyridine-3-carboxylic acid](/img/structure/B13862581.png)
![(2S)-2-[[4-[(2-amino-4-oxo-3H-pteridin-6-yl)methylamino]benzoyl]amino](1,2,3,4,5-13C5)pentanedioic acid](/img/structure/B13862584.png)


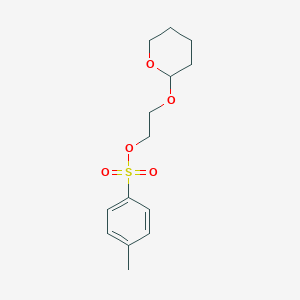


![(1R,3R,5S,6S,7S,8S)-8-Butyl-6,7-dihydroxy-3-(((S)-3-hydroxy-2-phenylpropanoyl)oxy)-8-methyl-8-azabicyclo[3.2.1]octan-8-ium Bromide](/img/structure/B13862606.png)
